REACTION_CXSMILES
|
Cl.Cl.[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][NH:8]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.OC(C(F)(F)F)=O.[CH3:64][C:65]1[N:70]=[C:69]([CH2:71][C:72](O)=[O:73])[CH:68]=[CH:67][CH:66]=1>CN(C=O)C.CO.C(Cl)Cl>[F:3][C:4]1[C:12]([C:13]2[C:21]3[C:20]([NH2:22])=[N:19][CH:18]=[N:17][C:16]=3[N:15]([CH3:23])[CH:14]=2)=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][N:8]2[C:72](=[O:73])[CH2:71][C:69]1[CH:68]=[CH:67][CH:66]=[C:65]([CH3:64])[N:70]=1 |f:0.1.2,3.4,6.7|
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Name
|
5-(4-fluoro-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FC1=C2CCNC2=CC=C1C1=CN(C=2N=CN=C(C21)N)C
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Name
|
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
412 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
(6-methyl-2-pyridinyl)acetic acid TFA salt
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
OC(=O)C(F)(F)F.CC1=CC=CC(=N1)CC(=O)O
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a total of 2 h, LCMS
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
to give a suspension, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum
|
Type
|
CUSTOM
|
Details
|
to afford crude product, which
|
Type
|
CUSTOM
|
Details
|
absorbed onto a dryload cartridge
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
elution of 1% A in CHCl3 to 60% A in CHCl3 (
|
Type
|
ADDITION
|
Details
|
a mixture of 3200/800/80 CHCl3/MeOH/NH4OH, gradient
|
Type
|
CUSTOM
|
Details
|
0-5 min
|
Duration
|
2.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
1% A, 5-35 min 5-60% A
|
Duration
|
20 (± 15) min
|
Type
|
WASH
|
Details
|
The desired product eluted from 27-34% A
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 10% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
absorbed onto a dryload cartridge
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
elution of 1% A in EtOAc 100% A (A
|
Type
|
ADDITION
|
Details
|
a mixture of 20% MeOH in EtOAc)
|
Type
|
WASH
|
Details
|
The desired product eluted from 83-100% A
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 12 mL of 10% MeOH in DCM and conc in vacuo to a suspension (about 2 mL)
|
Type
|
ADDITION
|
Details
|
This mixture was diluted with 12 mL of MTBE
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with another 10 mL of MTBE
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
The cake was washed with MTBE (2×4 mL) and hexane (3×4 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 65° C. for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCN(C2=CC=C1C1=CN(C=2N=CN=C(C21)N)C)C(CC2=NC(=CC=C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |